molecular formula C14H7BrClF3N2 B2688838 1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1272756-38-3

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B2688838
CAS No.: 1272756-38-3
M. Wt: 375.57
InChI Key: RJXVKQQBGBEBJF-UHFFFAOYSA-N
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Description

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of bromine, chlorine, phenyl, and trifluoromethyl groups attached to the imidazo[1,5-a]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . Common synthetic routes include:

    Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This method uses the dehydrogenation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with amines.

    Marckwald synthesis: This method involves the reaction of nitriles with amines.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClF3N2/c15-12-11-10(16)6-9(14(17,18)19)7-21(11)13(20-12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVKQQBGBEBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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